2-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid
Description
2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Properties
IUPAC Name |
2-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S2/c24-10(25)6-23-18(26)13-8-4-9(14(13)19(23)27)15-12(8)11(7-2-1-3-21-5-7)16-17(29-15)22-20(28)30-16/h1-3,5,8-9,11-15H,4,6H2,(H,22,28)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQZGIPLWFHGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)CC(=O)O)SC5=C(C3C6=CN=CC=C6)SC(=O)N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid typically involves multi-step organic synthesis. Key steps may include:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution or addition reactions.
- Final modifications to achieve the desired stereochemistry and functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved might include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other fused ring systems with functional groups such as:
Thiazolo compounds: Known for their biological activity.
Pyrano compounds: Often used in medicinal chemistry.
Isoindol derivatives: Studied for their unique chemical properties.
Uniqueness
What sets this compound apart is its specific combination of fused rings and functional groups, which may confer unique chemical reactivity and biological activity.
Biological Activity
The compound 2-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid (CAS No. 1025087-15-3) is a complex organic molecule notable for its unique pentacyclic structure and potential biological activities. This article aims to explore its biological activity based on available research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 457.52 g/mol. The structure includes multiple functional groups such as trioxo moieties and a pyridine ring that may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature; however, preliminary studies suggest potential interactions with various biological systems.
1. Antimicrobial Activity
Research indicates that compounds similar in structure to 2-(6,13,15-trioxo-9-pyridin-3-yl...) exhibit antimicrobial properties. For instance:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Pyridinylbenzimidazole | Contains pyridine and benzimidazole rings | Antimicrobial activity |
| 3-Thiophenecarboxylic acid | Features sulfur and carboxylic acid | Anti-inflammatory properties |
| 6-Methylpyridine | Simple pyridine derivative | Solvent properties |
These compounds suggest that the presence of a pyridine ring could be pivotal in antimicrobial activity .
2. Anti-inflammatory Properties
The presence of sulfur and nitrogen in the compound's structure may confer anti-inflammatory effects similar to those observed in related compounds. Further empirical studies are needed to validate these claims.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with key biological macromolecules such as proteins or nucleic acids through hydrogen bonding or other molecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
